molecular formula C23H24N2O5 B3877448 diethyl 4,4'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoate

diethyl 4,4'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoate

Cat. No. B3877448
M. Wt: 408.4 g/mol
InChI Key: ZGLGOGKPSFZBJV-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structure, and the functional groups it contains. The compound you mentioned appears to contain a cyclopentene ring and two benzoate groups, but without more information, it’s difficult to provide a detailed description .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or building up the carbon skeleton. Without specific information on the compound, it’s hard to say what the synthesis would involve .


Molecular Structure Analysis

This typically involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information on the compound’s molecular geometry, the types of atoms it contains, and their connectivity .


Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes. This could include reactions where the compound is synthesized, as well as reactions where it is used as a starting material .


Physical And Chemical Properties Analysis

This could include measurements of the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .

Mechanism of Action

If the compound has biological activity, studies could be done to determine its mechanism of action. This could involve in vitro studies with purified proteins, or in vivo studies in model organisms .

Safety and Hazards

Safety data would typically come from material safety data sheets (MSDS), which contain information on the compound’s toxicity, flammability, and other hazards .

Future Directions

Future research on the compound could involve finding new synthetic routes, discovering new reactions, studying its mechanism of action in more detail, or finding new applications for the compound .

properties

IUPAC Name

ethyl 4-[[5-(4-ethoxycarbonylanilino)-4-oxocyclopent-2-en-1-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-3-29-22(27)15-5-9-17(10-6-15)24-19-13-14-20(26)21(19)25-18-11-7-16(8-12-18)23(28)30-4-2/h5-14,19,21,24-25H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLGOGKPSFZBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C=CC(=O)C2NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 4,4'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoate
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diethyl 4,4'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoate
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diethyl 4,4'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoate
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diethyl 4,4'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoate
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diethyl 4,4'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoate
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diethyl 4,4'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoate

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